6-Fluoro-3-methoxy-1,3-dihydro-2-benzofuran-1-one
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Overview
Description
6-Fluoro-3-methoxy-1,3-dihydro-2-benzofuran-1-one is a chemical compound with the molecular formula C9H7FO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-methoxy-1,3-dihydro-2-benzofuran-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as optimizing reaction conditions for higher yields and purity, are likely applied. Techniques such as microwave-assisted synthesis and proton quantum tunneling have been explored for related benzofuran derivatives .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-methoxy-1,3-dihydro-2-benzofuran-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzofuran compounds .
Scientific Research Applications
6-Fluoro-3-methoxy-1,3-dihydro-2-benzofuran-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-methoxy-1,3-dihydro-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-3H-isobenzofuran-1-one
- 6-Fluoro-3-methoxy-3-methyl-1,3-dihydro-2-benzofuran-1-one
- 1′,3′-Dihydro-8-methoxy-1′,3′,3′-trimethyl-6-nitrospiro [2H-1-benzopyran-2,2′-indoline]
Uniqueness
6-Fluoro-3-methoxy-1,3-dihydro-2-benzofuran-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro and methoxy groups can enhance its reactivity and potential biological activity compared to other benzofuran derivatives .
Properties
IUPAC Name |
6-fluoro-3-methoxy-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c1-12-9-6-3-2-5(10)4-7(6)8(11)13-9/h2-4,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOSMRHAKICPIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2=C(C=C(C=C2)F)C(=O)O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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